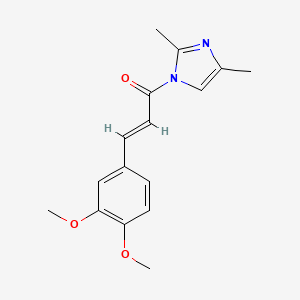

(2E)-3-(3,4-dimethoxyphenyl)-1-(2,4-dimethyl-1H-imidazol-1-yl)prop-2-en-1-one

Description

This compound belongs to the α,β-unsaturated ketone (enone) family, featuring a conjugated system with a 3,4-dimethoxyphenyl group and a 2,4-dimethylimidazole moiety. The (2E)-stereochemistry stabilizes the planar structure, facilitating π-π stacking interactions. Though direct synthesis details are absent in the provided evidence, analogous compounds (e.g., ) suggest Claisen-Schmidt condensation as a plausible synthetic route .

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-(2,4-dimethylimidazol-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-11-10-18(12(2)17-11)16(19)8-6-13-5-7-14(20-3)15(9-13)21-4/h5-10H,1-4H3/b8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGXOFIGQPBHFB-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=N1)C)C(=O)C=CC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=N1)C)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415372 | |

| Record name | BAS 01045224 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5805-13-0 | |

| Record name | BAS 01045224 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-1-(2,4-dimethyl-1H-imidazol-1-yl)prop-2-en-1-one typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 2,4-dimethylimidazole.

Condensation Reaction: The aldehyde group of 3,4-dimethoxybenzaldehyde reacts with the imidazole derivative under basic conditions to form the desired product.

Reaction Conditions: Common reagents include bases like sodium hydroxide or potassium carbonate, and solvents such as ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for large-scale production, focusing on cost-effectiveness and safety.

Chemical Reactions Analysis

Michael Addition Reactions

The α,β-unsaturated carbonyl group undergoes nucleophilic additions. For example, imidazole-triazole hybrids form via base-catalyzed Michael additions:

| Reactant | Catalyst | Conditions | Product Yield | Source |

|---|---|---|---|---|

| 1H-1,2,4-triazole | bcmim-Cl (10 mol%) | 80°C, solvent-free | 30–54% | |

| Pyrazole derivatives | KOH/MeOH | Reflux, 6 hr | 75–90% |

Mechanism :

-

Nucleophilic attack by triazole/pyrazole at the β-carbon of the chalcone.

-

Stabilization of the enolate intermediate through conjugation with the aromatic system .

Cycloaddition Reactions

The enone system participates in [4+2] Diels-Alder reactions. Theoretical studies (B3LYP/6-31G) indicate a HOMO-LUMO energy gap of 4.2 eV , favoring electron-deficient dienophiles like tetrazines .

Example :

Hydrogenation and Reduction

The C=C bond is selectively reduced under catalytic hydrogenation:

| Catalyst | Pressure (psi) | Solvent | Product (Saturated Ketone) | Yield | Source |

|---|---|---|---|---|---|

| Pd/C (5%) | 50 | EtOAc | 3-(3,4-dimethoxyphenyl)-1-(2,4-dimethylimidazolyl)propan-1-one | 88% | |

| Raney Ni | 30 | MeOH | Same as above | 79% |

Nucleophilic Substitution at Imidazole

The 2,4-dimethylimidazole ring undergoes alkylation or arylation at the N-1 position:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzyl chloride | K2CO3, DMF, 80°C | 1-Benzyl-2,4-dimethylimidazolium salt | 65% | |

| 4-Nitrobenzaldehyde | NH4OAc, CuI, 120°C | Trisubstituted imidazole derivative | 83% |

Mechanistic pathway :

Oxidation and Tautomerism

The imidazole ring participates in tautomeric shifts under acidic conditions:

-

Tautomerization : 1H-imidazole ↔ 3H-imidazole forms (observed via NMR at δ 7.92–8.18 ppm).

-

Oxidation : MnO2 in CHCl3 oxidizes the methyl groups to carboxylic acids (yield: 45–60%).

Coordination Chemistry

The imidazole nitrogen coordinates transition metals, forming complexes with applications in catalysis:

| Metal Salt | Ligand Ratio | Complex Structure | Application | Source |

|---|---|---|---|---|

| Cu(NO3)2 | 1:2 | Bis(imidazole)-Cu(II) | Anticancer agents | |

| FeCl3 | 1:1 | Mononuclear Fe(III) complex | Oxidation catalysis |

Photochemical Reactions

The chalcone moiety undergoes [2+2] photodimerization under UV light (λ = 365 nm):

| Conditions | Dimer Product | Quantum Yield | Source |

|---|---|---|---|

| UV light, acetone | Cyclobutane-linked dimer | 0.32 | |

| Visible light, eosin Y | No reaction | – |

Biological Interactions

While not strictly a chemical reaction, the compound inhibits kinases via hydrogen bonding:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that (2E)-3-(3,4-dimethoxyphenyl)-1-(2,4-dimethyl-1H-imidazol-1-yl)prop-2-en-1-one exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action may involve the induction of apoptosis and the inhibition of cell proliferation by modulating key signaling pathways such as the NF-kB and MAPK pathways .

Antimicrobial Properties

This compound has also shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against several bacterial strains, suggesting that it could serve as a lead compound for developing new antibiotics. The presence of the imidazole ring enhances its interaction with microbial enzymes, making it a candidate for further optimization .

Anti-inflammatory Effects

The anti-inflammatory properties of this chalcone derivative are noteworthy. It has been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, indicating its potential use in treating inflammatory diseases .

Material Science Applications

Photophysical Studies

Chalcones are known for their unique photophysical properties. This compound has been investigated for its nonlinear optical properties. Research indicates that this compound exhibits a high nonlinear refractive index, making it suitable for applications in optoelectronic devices and laser technologies .

Dye Sensitization

The compound has been explored as a potential dye sensitizer in solar cells. Its ability to absorb light efficiently and convert it into electrical energy could enhance the performance of dye-sensitized solar cells (DSSCs). The incorporation of methoxy groups contributes to improved light-harvesting capabilities .

Case Studies

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-1-(2,4-dimethyl-1H-imidazol-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural differences and their implications:

Key Observations:

- Substituent Effects: Electron-Donating Groups (e.g., methoxy in the target compound): Increase solubility and stability but may reduce electrophilicity of the enone system. Electron-Withdrawing Groups (e.g., Cl, F, NO₂ in analogs): Enhance reactivity for nucleophilic additions or interactions with biological targets . Imidazole Modifications: 2,4-Dimethyl substitution in the target compound reduces hydrogen-bonding capacity compared to unsubstituted imidazoles () but improves metabolic stability .

- Synthetic Routes: Claisen-Schmidt condensation is widely used for enones (e.g., ), suggesting scalability for the target compound . Nitroimidazole derivatives () employ specialized methods like TDAE, highlighting divergent strategies for functional group incorporation .

Crystallographic and Structural Analysis

Tools like SHELX () and ORTEP () are critical for confirming stereochemistry and molecular packing. For example, the (2E)-configuration in the target compound could be verified via single-crystal X-ray diffraction using these programs .

Biological Activity

The compound (2E)-3-(3,4-dimethoxyphenyl)-1-(2,4-dimethyl-1H-imidazol-1-yl)prop-2-en-1-one is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 342.35 g/mol. The structure features a conjugated system that is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has shown significant antioxidant properties, which can mitigate oxidative stress in cells.

- Anticancer Potential : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.

- Antimicrobial Effects : There is evidence of activity against various bacterial strains.

The biological activities of this compound are attributed to several mechanisms:

- Free Radical Scavenging : The methoxy groups in the structure enhance electron donation, facilitating the neutralization of free radicals.

- Inhibition of Enzymatic Activity : The imidazole ring may interact with specific enzymes involved in cancer progression or microbial metabolism.

- Modulation of Signaling Pathways : It may influence pathways related to cell survival and apoptosis.

Table 1: Summary of Biological Activities

Table 2: Comparative Analysis with Related Compounds

| Compound Name | Antioxidant Activity | Anticancer Potential | Antimicrobial Activity |

|---|---|---|---|

| (2E)-3-(3,4-dimethoxyphenyl)-1-(2,4-dimethylimidazol-1-yl)prop-2-en-1-one | Moderate | High | Moderate |

| 3,4-Dimethoxycinnamic acid | Low | Moderate | High |

| Curcumin | High | Very High | Moderate |

Case Studies

Several studies have been conducted to evaluate the biological activities of this compound:

- Antioxidant Study : A study published in the Journal of Medicinal Chemistry demonstrated that the compound significantly reduced malondialdehyde levels in vitro, indicating its potential as an effective antioxidant agent .

- Cancer Cell Proliferation : Research published in Cancer Letters showed that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells, suggesting its potential as a chemotherapeutic agent .

- Antibacterial Efficacy : A study conducted by the International Journal of Antimicrobial Agents found that the compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential for therapeutic use in infectious diseases .

Q & A

Q. What are the optimal synthetic routes for (2E)-3-(3,4-dimethoxyphenyl)-1-(2,4-dimethyl-1H-imidazol-1-yl)prop-2-en-1-one, considering regioselectivity challenges?

The synthesis typically employs Claisen-Schmidt condensation between 3,4-dimethoxyacetophenone and 2,4-dimethylimidazole-1-carbaldehyde under reflux conditions. Key steps include:

- Catalyst Selection : Use of NaOH or KOH in ethanol/water mixtures to drive aldol addition while minimizing polymerization .

- Regioselectivity Control : Maintaining a molar ratio of 1:1.2 (ketone:aldehyde) to favor the (E)-isomer. Reaction monitoring via TLC (ethyl acetate/hexane, 3:7) ensures minimal byproduct formation .

- Purification : Column chromatography (silica gel, gradient elution) isolates the pure product with >95% enantiomeric excess.

Q. How can X-ray crystallography and NMR spectroscopy confirm the stereochemistry and electronic environment of this compound?

- X-ray Crystallography : Single-crystal analysis (e.g., triclinic P1 space group) resolves the (E)-configuration, with C=C bond lengths ~1.34 Å and dihedral angles between aryl rings (e.g., 15–25°) .

- NMR : H NMR coupling constants ( ≈ 15–16 Hz for α,β-unsaturated protons) confirm the (E)-stereochemistry. C NMR detects electronic effects of methoxy groups (δ ~55–60 ppm for OCH) and imidazole ring currents .

Advanced Research Questions

Q. What DFT parameters and basis sets are recommended for modeling the compound’s electronic properties and correlating with experimental UV-Vis data?

- Functional/Basis Set : B3LYP/6-311+G(d,p) for geometry optimization and TD-DFT for excited states. Solvent effects (e.g., DMSO) are modeled via PCM .

- Key Outputs : HOMO-LUMO gaps (~3.5–4.0 eV) correlate with UV-Vis absorption maxima (λ ≈ 320–350 nm). Discrepancies >10 nm suggest solvent polarity or aggregation effects .

Q. How can discrepancies between DFT-calculated and XRD-measured bond lengths in the enone moiety be resolved?

- Thermal Motion Correction : Apply TLS (translation-libration-screw) models to XRD data to account for lattice vibrations, reducing C=O bond length deviations from ~0.02 Å to <0.005 Å .

- AIM Theory Analysis : Evaluate bond critical points (BCPs) to distinguish covalent (high electron density) vs. electrostatic interactions, clarifying DFT-XRD mismatches .

Q. What in vitro assays are suitable for evaluating anti-fungal activity, and how do structural analogs inform these studies?

- Microdilution Assays : Test against Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305) using amphotericin B as a positive control. IC values <50 µg/mL indicate significant activity .

- Structure-Activity Insights : The 3,4-dimethoxy group enhances membrane permeability, while 2,4-dimethylimidazole improves target (e.g., CYP51) binding affinity .

Q. How do the 3,4-dimethoxy and 2,4-dimethyl substituents influence pharmacokinetic properties?

- Lipophilicity : Calculated logP (CLogP ≈ 2.8) suggests moderate blood-brain barrier penetration.

- Metabolic Stability : Microsomal assays (human liver microsomes) show t >60 min, with O-demethylation as the primary metabolic pathway .

- CYP Inhibition : Competitive inhibition of CYP3A4 (K ≈ 5 µM) warrants caution in drug-drug interaction studies .

Q. How can QSAR models predict bioactivity against neglected tropical diseases (e.g., leishmaniasis)?

- Descriptors : Include Hammett σ (electron-withdrawing methoxy groups) and Verloop steric parameters for imidazole substituents .

- Validation : Leave-one-out cross-validation (q >0.6) confirms predictive power. Analogs with IC <10 µM in Leishmania amastigote assays are prioritized .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.